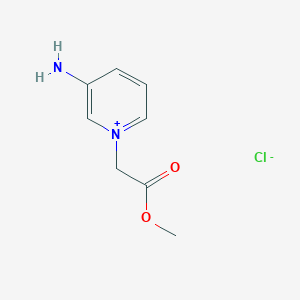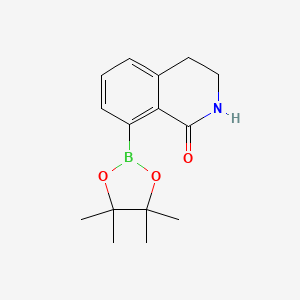
2-(3,5-difluorophenyl)-1H-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a 3,5-difluorophenyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-difluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3,5-difluorophenyl with an appropriate imidazole precursor.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: 2-(3,5-Difluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3,5-Difluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and anticancer properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and polymers.
Agrochemicals: It is utilized in the synthesis of agrochemicals, including herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 2-(3,5-difluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of caspases and the cleavage of PARP.
Comparaison Avec Des Composés Similaires
- 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 3-(3,5-Difluorophenyl)propionic acid
- 4-(3,5-Difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidene
Comparison:
- Structural Differences: While these compounds share the 3,5-difluorophenyl group, they differ in their core structures and functional groups, leading to different chemical properties and reactivities.
- Unique Properties: 2-(3,5-Difluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to its imidazole ring and aldehyde group, which confer specific reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H6F2N2O |
|---|---|
Poids moléculaire |
208.16 g/mol |
Nom IUPAC |
2-(3,5-difluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-5H,(H,13,14) |
Clé InChI |
KFQYWZNIYPFLOF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C2=NC=C(N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13670400.png)





![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)


![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)


